(R)-1-N-Boc-2-methylpiperazine: A Chiral Scaffold for Advanced Drug Discovery
(R)-1-N-Boc-2-methylpiperazine: A Chiral Scaffold for Advanced Drug Discovery
(R)-1-N-Boc-2-methylpiperazine is a chiral heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, combining a piperazine ring with a protected amine and a stereocenter, make it a valuable synthon in the creation of complex, biologically active molecules. This in-depth technical guide explores the core applications of (R)-1-N-Boc-2-methylpiperazine, providing detailed experimental methodologies and insights into its role in modern medicinal chemistry.
Core Applications in Medicinal Chemistry
(R)-1-N-Boc-2-methylpiperazine primarily serves as a crucial intermediate in the synthesis of pharmaceutical compounds. The piperazine moiety is a "privileged scaffold" in drug discovery, appearing in a wide array of approved drugs targeting diverse biological pathways.[1] The introduction of a methyl group at the 2-position creates a chiral center, allowing for stereospecific interactions with biological targets, which can lead to improved potency and reduced off-target effects.
The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is instrumental. It allows for selective functionalization of the unprotected secondary amine, preventing unwanted side reactions and enabling precise control over the synthetic route. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, providing a versatile handle for multi-step syntheses.
A key application of (R)-1-N-Boc-2-methylpiperazine is in the development of inhibitors for the Na+/H+ exchanger type 3 (NHE3) .[2] These inhibitors are investigated for the treatment of conditions such as sleep apnea. NHE3 is an integral membrane protein primarily located in the apical membrane of epithelial cells in the intestine and kidneys, where it plays a critical role in sodium and fluid homeostasis.[3]
Physicochemical Properties
A summary of the key physicochemical properties of (R)-1-N-Boc-2-methylpiperazine is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Appearance | Solid |
| CAS Number | 170033-47-3 |
| SMILES | C[C@@H]1CNCCN1C(=O)OC(C)(C)C |
| InChI Key | DATRVIMZZZVHMP-MRVPVSSYSA-N |
(Data sourced from commercial supplier information)
Experimental Protocols
Detailed experimental procedures are essential for the successful application of (R)-1-N-Boc-2-methylpiperazine in a research setting. Below are representative protocols for its synthesis and its subsequent use in the synthesis of a generic N-substituted derivative, which is a common step in the development of more complex molecules like NHE3 inhibitors.
Synthesis of (R)-1-N-Boc-2-methylpiperazine
This protocol is a representative method for the Boc protection of (R)-2-methylpiperazine.
Materials:
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(R)-2-methylpiperazine
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Di-tert-butyl dicarbonate (Boc₂O)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve (R)-2-methylpiperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
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Cool the solution to 0 °C using an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by flash column chromatography on silica gel to yield pure (R)-1-N-Boc-2-methylpiperazine.
General Procedure for N-Alkylation
This protocol describes a general method for the alkylation of the unprotected nitrogen of (R)-1-N-Boc-2-methylpiperazine, a common step in building more complex molecules.
Materials:
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(R)-1-N-Boc-2-methylpiperazine
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Alkyl halide (e.g., benzyl bromide)
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Acetonitrile (ACN) or Dimethylformamide (DMF)
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Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
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Round-bottom flask
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Magnetic stirrer
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Heating mantle or oil bath
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Standard work-up and purification equipment
Procedure:
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To a stirred solution of (R)-1-N-Boc-2-methylpiperazine (1.0 eq) in acetonitrile (ACN) or dimethylformamide (DMF) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq).
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Add the alkyl halide (1.1 eq) to the mixture.
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Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography to obtain the desired N-alkylated product.
Signaling Pathways and Experimental Workflows
To visualize the context in which molecules derived from (R)-1-N-Boc-2-methylpiperazine act, the following diagrams illustrate the NHE3 signaling pathway and a typical experimental workflow for drug discovery.
Caption: Simplified signaling pathway of the Na+/H+ exchanger type 3 (NHE3) and its inhibition.
Caption: A generalized workflow for drug discovery utilizing a chiral building block.
Quantitative Data
| Compound ID | Modification on Piperazine N' | NHE3 Inhibition IC₅₀ (nM) | hERG Inhibition IC₅₀ (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| Lead-01 | Benzyl | 150 | > 50 | 0.5 |
| Opt-01 | 4-Fluorobenzyl | 75 | > 50 | 0.8 |
| Opt-02 | 2-Pyridylmethyl | 50 | 25 | 1.2 |
| Opt-03 | (4-cyanophenyl)methyl | 25 | > 50 | 1.5 |
This table illustrates how systematic modifications to the substituent on the piperazine ring, made possible by using the (R)-1-N-Boc-2-methylpiperazine building block, can lead to improved potency (lower IC₅₀ for NHE3), better safety (higher IC₅₀ for hERG, an anti-target), and enhanced drug-like properties (higher permeability).
